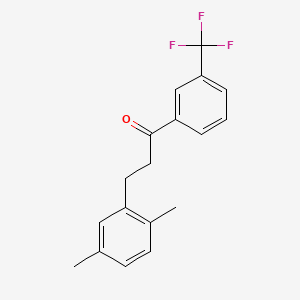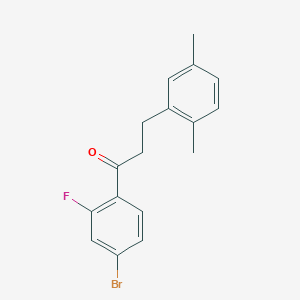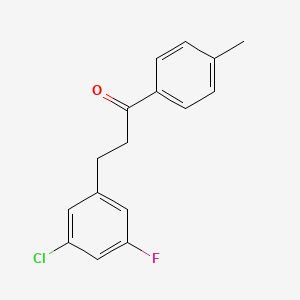
3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone (CFMP) is a chemical compound that belongs to the class of aryl ketones. It is a white crystalline powder that is used in various scientific research applications. CFMP has gained significant attention due to its potential as a precursor in the synthesis of various organic compounds.
Scientific Research Applications
Chemical Reactivity and Molecular Geometry Analysis : A study by Satheeshkumar et al. (2017) synthesized compounds closely related to 3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone and analyzed their chemical reactivity, molecular geometry, and photophysical properties. This research contributes to understanding the structural and chemical properties of similar compounds.
Palladium-Catalyzed Arylation : Research by Wakui et al. (2004) explores the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, resulting in unique multiple arylations. This process could be relevant for modifying compounds like 3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone for various applications.
Synthesis and Copolymerization : Studies by Kim et al. (1999) and Hussain et al. (2019) involve the synthesis and copolymerization of compounds with structural similarities to 3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone. These studies contribute to the field of polymer chemistry and materials science.
Analysis of Intermolecular Interactions : Research by Shukla et al. (2014) synthesized and characterized biologically active derivatives of 1,2,4-triazoles, providing insights into intermolecular interactions which could be relevant for understanding the behavior of 3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone in biological systems.
Antimicrobial Activity of Similar Compounds : A study by Mistry et al. (2016) focused on the synthesis of compounds with a structure similar to 3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone and evaluated their antimicrobial activity. This indicates potential applications in developing antimicrobial agents.
Optical and Electrochemical Properties : The electrochemical fluorination of methyl cinnamates as explored by Dmowski and Kozłowski (1997) highlights the impact of substituents on the chemical and optical properties of fluorinated compounds, which can be relevant to understanding compounds like 3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone.
properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO/c1-11-2-5-13(6-3-11)16(19)7-4-12-8-14(17)10-15(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBLWYYKDOYTMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644936 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone | |
CAS RN |
898750-10-2 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

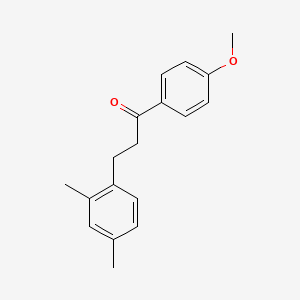
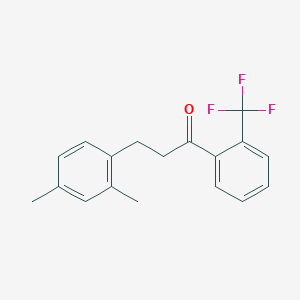
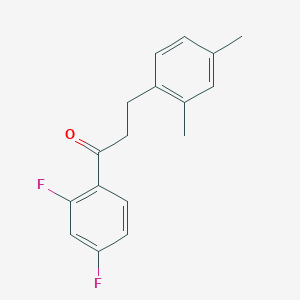
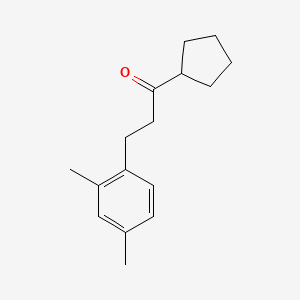
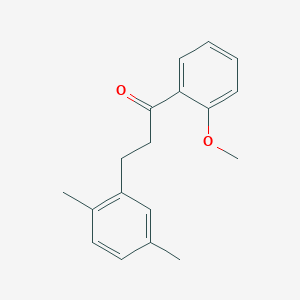

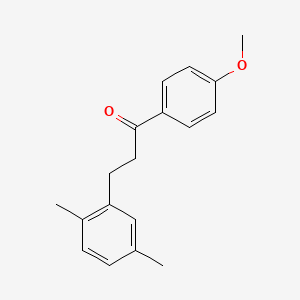
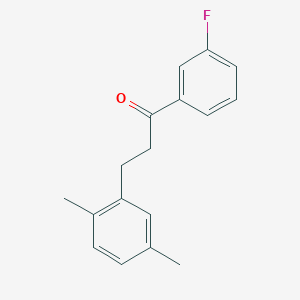

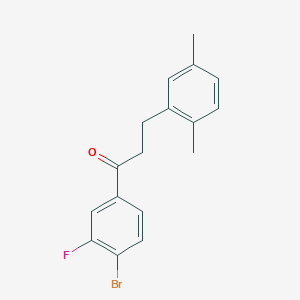
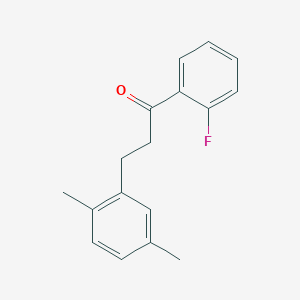
![3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327712.png)
